5-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]pyrrolidine-2-carboxamide - 1796886-34-4

5-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]pyrrolidine-2-carboxamide

Catalog Number: EVT-2894811
CAS Number: 1796886-34-4
Molecular Formula: C12H16N4O3
Molecular Weight: 264.285
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide

    Compound Description: This compound is a potent antimalarial agent, potentially acting through the inhibition of prolyl-tRNA synthetase in Plasmodium falciparum. Notably, its two enantiomers exhibit different levels of antimalarial activity. Molecular docking studies suggest that the S enantiomer possesses a better binding affinity to the target enzyme compared to the R enantiomer, aligning with its superior in vitro antimalarial activity [].

(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)

    Compound Description: This compound acts as a Dishevelled 1 (DVL1) inhibitor and demonstrates potential as a therapeutic agent for WNT-dependent colon cancer []. Specifically, the (S)-enantiomer, (S)-1, exhibits greater potency in inhibiting DVL1 binding and impeding the growth of HCT116 cells (which do not carry the APC mutation) compared to the (R)-enantiomer. The compound also induces significant reactive oxygen species (ROS) production [].

1-[3-(1-Methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

    Compound Description: MK-8033 is a specific dual inhibitor of c-Met and Ron kinases, currently under investigation for cancer treatment []. It exhibits preferential binding to the activated conformation of these kinases. Importantly, MK-8033 demonstrates efficacy in inhibiting tumor growth in a c-Met amplified subcutaneous tumor xenograft model [].

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

    Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor specifically designed for topical ocular delivery. It shows promise as a therapy for neovascular age-related macular degeneration. Acrizanib demonstrates potent efficacy in rodent models of choroidal neovascularization (CNV) and exhibits limited systemic exposure after topical ocular administration [].

N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

    Compound Description: SAR216471 is a potent, reversible P2Y12 receptor antagonist. It acts as a highly potent inhibitor of ADP-induced platelet aggregation and exhibits promising in vivo antiplatelet and antithrombotic activities []. Its development aimed to identify a potential alternative to clopidogrel.

5-Methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide Derivatives

    Compound Description: This series of compounds, particularly derivative 3c, has demonstrated potent antituberculosis activity against M. tuberculosis H37Rv []. Additionally, some derivatives, including 2a, 2b, 3a, 3b, and 3c, exhibit promising cytotoxic effects against various human tumor cell lines [].

Properties

CAS Number

1796886-34-4

Product Name

5-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]pyrrolidine-2-carboxamide

IUPAC Name

5-oxo-N-[1-(oxolan-3-yl)pyrazol-4-yl]pyrrolidine-2-carboxamide

Molecular Formula

C12H16N4O3

Molecular Weight

264.285

InChI

InChI=1S/C12H16N4O3/c17-11-2-1-10(15-11)12(18)14-8-5-13-16(6-8)9-3-4-19-7-9/h5-6,9-10H,1-4,7H2,(H,14,18)(H,15,17)

InChI Key

QJUVPIJMUAHIPE-UHFFFAOYSA-N

SMILES

C1CC(=O)NC1C(=O)NC2=CN(N=C2)C3CCOC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.